(R)-1-Boc-3-methyl-[1,4]diazepane
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Overview
Description
®-1-Boc-3-methyl-[1,4]diazepane is a chiral seven-membered nitrogen heterocycle It is a derivative of 1,4-diazepane, which is known for its diverse biological properties and pharmaceutical importance
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-Boc-3-methyl-[1,4]diazepane typically involves the intramolecular asymmetric reductive amination of the corresponding aminoketones. This method employs imine reductases (IREDs) as catalysts to achieve high enantioselectivity. The reaction conditions often include the use of specific IREDs, such as those derived from Leishmania major and Micromonospora echinaurantiaca, which have been optimized for improved catalytic efficiency .
Industrial Production Methods
Industrial production of ®-1-Boc-3-methyl-[1,4]diazepane may involve solid-phase synthesis techniques. These methods allow for the efficient preparation of diazepane derivatives from diverse starting materials. The use of polymer-supported amino acids as starting materials is common, and the synthesis is carried out under controlled conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
®-1-Boc-3-methyl-[1,4]diazepane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of secondary amines.
Substitution: Nucleophilic substitution reactions can introduce different substituents at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic conditions.
Major Products
The major products formed from these reactions include N-oxides, secondary amines, and various substituted diazepane derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
®-1-Boc-3-methyl-[1,4]diazepane has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial properties.
Medicine: It serves as a precursor for the development of pharmaceutical agents targeting various diseases.
Industry: The compound is utilized in the production of fine chemicals and advanced materials
Mechanism of Action
The mechanism of action of ®-1-Boc-3-methyl-[1,4]diazepane involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
1,4-Diazepane: The parent compound without the Boc protecting group and methyl substituent.
1,2-Diazepane: A structural isomer with nitrogen atoms at different positions.
1,3-Diazepane: Another isomer with a different nitrogen arrangement.
Uniqueness
®-1-Boc-3-methyl-[1,4]diazepane is unique due to its chiral nature and the presence of the Boc protecting group and methyl substituent.
Properties
IUPAC Name |
tert-butyl (3R)-3-methyl-1,4-diazepane-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O2/c1-9-8-13(7-5-6-12-9)10(14)15-11(2,3)4/h9,12H,5-8H2,1-4H3/t9-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDTFCUXOVITPHU-SECBINFHSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCCN1)C(=O)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN(CCCN1)C(=O)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
223644-10-8 |
Source
|
Record name | tert-butyl (3R)-3-methyl-1,4-diazepane-1-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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